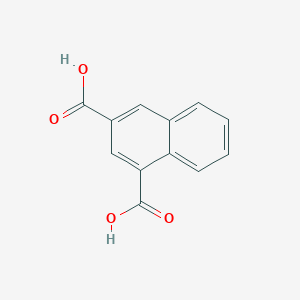

1,3-萘二甲酸

描述

1,3-Naphthalenedicarboxylic acid is a bicyclic compound made up of two fused benzene rings . It is an important chemical intermediate with applications in fine chemicals. It can be used as a raw material or intermediate for synthesizing liquid crystal display materials, medicines, pesticides, spices, and inks .

Synthesis Analysis

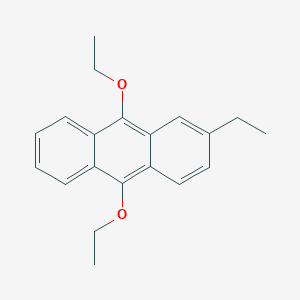

Alkyl naphthalenecarboxylates and dialkyl naphthalenedicarboxylates have been synthesized by reactions of naphthalene and its derivatives with alcohols and carbon tetrachloride in the presence of iron catalysts . The reaction conditions and concentrations of the reactants and catalyst were optimized for the reaction of naphthalene with CCl4 and propan-1-ol in the presence of iron(III) acetylacetonate .

Molecular Structure Analysis

The molecules of 1,3-Naphthalenedicarboxylic acid are arranged in stacks with the naphthalene cores parallel to the (102) plane and with the hydrogen bonds of the acid groups linking adjacent stacks .

Chemical Reactions Analysis

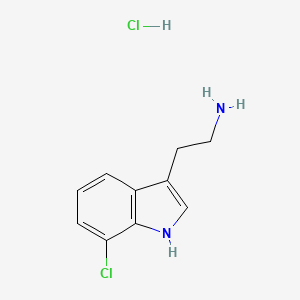

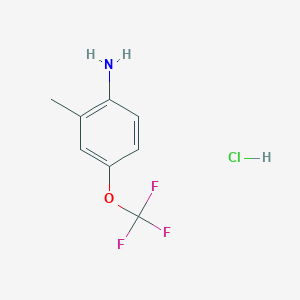

The reaction between the amino compounds and 1,3-Naphthalenedicarboxylic acid results in highly fluorescent and stable derivative compounds . In constructing coordination polymers, aromatic dicarboxylic acids such as 1,3-Naphthalenedicarboxylic acid are used extensively in the synthesis of coordination polymers with lanthanide ions .

科学研究应用

合成与提纯技术

1,3-萘二甲酸的合成与提纯方法已得到研究。已开发出各种技术,每种技术都有其自身的优势和经济效益,有助于提高其生产的效率和成本效益(乔迁,2007)。

在配位聚合物中的应用

该化合物在镧系元素(III)配位聚合物的形成中起着至关重要的作用。当在特定条件下与镧系元素(III)氯化物反应时,它会形成多孔的 3D 网络结构,可用于各种科学应用,例如光物理和磁性(项君正等人,2005)。

分析化学和分离技术

1,3-萘二甲酸被表征为毛细管区带电泳 (CZE) 中分离有机阴离子的有效载体电解质。它比传统方法显示出更高的灵敏度,使其成为分析化学中检测各种样品中有机化合物的宝贵工具(E. Dabek-Zlotorzynska & J. F. Dlouhy,1994)。

模板控制合成

在模板控制合成领域,1,3-萘二甲酸已被用于指导烯烃在光反应中的排列,展示了其在新型分子组装体和材料的创建中的效用(Dushyant B. Varshney 等人,2002)。

新型材料的开发

该酸在合成具有不同网络结构的金属萘二甲酸盐中发挥了重要作用。这些化合物在创造具有独特热稳定性和发光性能的材料中具有应用,为材料科学研究做出了重大贡献(姜秀娟等人,2009)。

工业应用

萘二甲酸的更广泛的工业应用包括生产光学活性物质、染料、耐热聚合物、增塑剂、除草剂和薄膜的紫外线稳定剂。这些酸在合成有效的聚合引发剂中也至关重要(I. I. Kiiko,1960)。

安全和危害

未来方向

There is potential for the use of 1,3-Naphthalenedicarboxylic acid in the synthesis of functionalized naphthalenedicarboxylic acid from lignocellulose-derived platform chemicals . Additionally, it could be used in the synthesis of coordination polymers based on manganese (II) and 2,6-naphthalenedicarboxylate .

属性

IUPAC Name |

naphthalene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDRADPXNRULGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463734 | |

| Record name | 1,3-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-93-2 | |

| Record name | 1,3-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

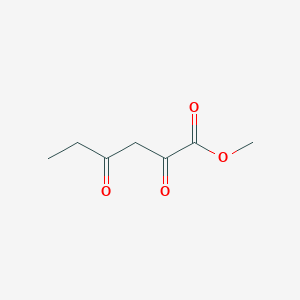

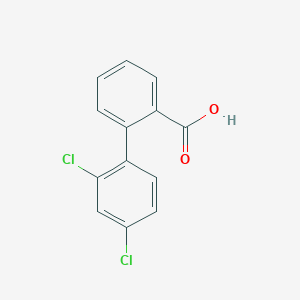

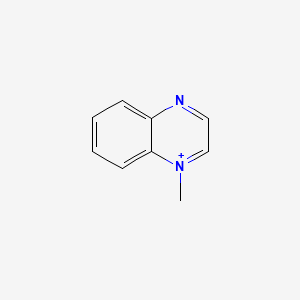

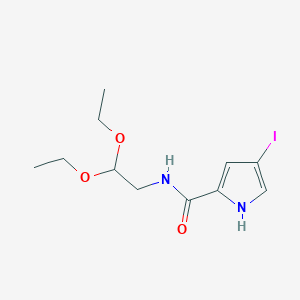

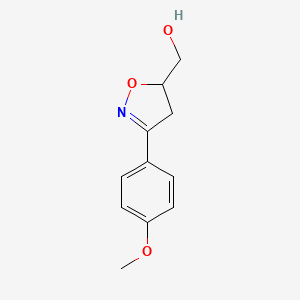

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)